4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine - 2383967-91-5

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine

Catalog Number: EVT-2933949
CAS Number: 2383967-91-5
Molecular Formula: C6H9N3
Molecular Weight: 123.159
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Several synthesis methods are reported in the provided abstracts. One common approach involves reacting 5-aminopyrazole derivatives with acrylonitrile, followed by cyclization []. Another method utilizes the reaction of β-cyanoethylhydrazine with appropriate β-bifunctional nitriles [].
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: While not explicitly described in the provided abstracts, a study mentions the discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives as potential Hepatitis B Virus (HBV) inhibitors []. The synthesis details are not provided.
Chemical Reactions Analysis

The abstracts mainly focus on the synthesis of these compounds. One notable chemical reaction mentioned is the nucleophilic substitution of a 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine derivative [].

Mechanism of Action
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: One study reports that 7-(3',4'-dialkoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine compounds exhibit inhibitory activity against the PDE-4 enzyme []. This inhibition suggests their potential use in treating inflammation-related diseases.
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: A study identifies a lead compound (45) within this family that inhibits HBV DNA viral load in a mouse model []. This activity marks them as potential anti-HBV agents. The mechanism of action is not elaborated on.
Applications
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Potential applications include:
    • Treating inflammation-related diseases: By inhibiting the PDE-4 enzyme, these compounds may offer therapeutic benefits for conditions like asthma, chronic obstructive pulmonary disease, arthritis, atopic dermatitis, and even certain tumors and brain diseases [].
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Potential applications include:
    • Anti-HBV agents: The identified lead compound (45) shows promise in inhibiting HBV viral load [], suggesting their potential as therapeutic agents for Hepatitis B.

2,3-Disubstituted-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives

Compound Description: This class of compounds shares a fused pyrazole and pyrimidine ring system with 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine, but differs in the position of the nitrogen atom in the pyrimidine ring. The synthesis and reactivity of these derivatives are explored in the paper, highlighting their preparation from 5-aminopyrazole derivatives and activated alkenes like acrylonitrile. []

Relevance: 2,3-Disubstituted-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine derivatives are structurally related to 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine due to the shared fused pyrazole-pyrimidine system, making them relevant for understanding the structure-activity relationships and potential applications of this class of compounds. []

7-(3',4'-dialkoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Compound Description: These compounds represent a specific subset of tetrahydropyrazolo[1,5-a]pyrimidines with a 3,4-dialkoxyphenyl substituent at the 7-position. The research focuses on their potential as inhibitors of phosphodiesterase-4 (PDE-4), an enzyme involved in inflammatory processes. [] This suggests possible therapeutic applications for diseases like asthma, chronic obstructive pulmonary disease (COPD), arthritis, atopic dermatitis, tumor growth, and degenerative brain diseases. []

Relevance: 7-(3',4'-dialkoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine shares the core tetrahydropyrazolo[1,5-a]pyrimidine scaffold with 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine. Despite the variation in nitrogen position within the fused system and the specific substitutions, the shared core structure highlights their close relationship. [] This comparison allows for insights into the impact of structural modifications on biological activity within this family of compounds.

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives

Compound Description: This group of compounds, structurally similar to 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine, has shown promising results as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). [] The research demonstrates their ability to inhibit a broad spectrum of HBV variants, including those resistant to nucleos(t)ides. Notably, compound 45 within this group successfully reduced HBV DNA viral load in an HBV AAV mouse model through oral administration. []

Relevance: The close structural similarity between 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives and 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine, primarily the shared fused pyrazole-pyrazine core, makes them highly relevant for comparative analysis. [] Investigating their structure-activity relationships could provide valuable insights for developing novel antiviral agents.

Bis[3-phenyl-7-methyl-4,5,6,7-tetrahydropyrazolo[3,4-d]pyrimidinyl]alkane

Compound Description: This compound represents a bis-tetrahydropyrazolo[3,4-d]pyrimidine derivative, characterized by two tetrahydropyrazolo[3,4-d]pyrimidine units linked by an alkane chain. The synthesis involves the reaction of specific pyrazoles with diamines and formaldehyde. []

Relevance: Though structurally distinct from 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine, the presence of the tetrahydropyrazolo[3,4-d]pyrimidine moiety, albeit with a different arrangement of heteroatoms and substitutions, points to a shared chemical lineage. [] Understanding the reactivity and potential applications of such bis-heterocyclic compounds can contribute to a broader understanding of related systems.

N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide

Compound Description: This compound is noteworthy for its co-crystallization with a rationally designed PI3K-alpha mutant that mimics the behavior of ATR (ATM and Rad3-related) kinase. [] The complex structure elucidates the binding mode and interactions, providing valuable insights for drug discovery efforts targeting these kinases.

Relevance: This compound features a tetrahydropyrazolo[1,5-a]pyrazine core, closely resembling the structure of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine. [] Although further substituted, the shared core structure highlights a significant structural link.

Pyrazolo[1,5-c]-1,2,4-triazines, Pyrazolo[1,5-a]-1,3,5-triazines, and Pyrazolo[1,5-a]pyrimidines

Compound Description: These three classes of heterocyclic compounds are all derived from reactions involving heterocyclic amidines. [] While their specific synthetic routes and properties are not detailed in the provided abstract, their shared use of amidine starting materials suggests potential similarities in reactivity and chemical space with 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine.

Relevance: These compounds all share a pyrazole ring fused with various triazine or pyrimidine rings, showcasing a diverse range of heterocyclic frameworks closely related to 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine. [] This diversity makes them interesting comparators for studying the effects of ring size, nitrogen placement, and substituent modifications on the properties of such fused heterocyclic systems.

Properties

CAS Number

2383967-91-5

Product Name

4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine

Molecular Formula

C6H9N3

Molecular Weight

123.159

InChI

InChI=1S/C6H9N3/c1-2-6-3-5-8-9(6)7-4-1/h3,5,7H,1-2,4H2

InChI Key

MGHAKTUKHJVSSK-UHFFFAOYSA-N

SMILES

C1CC2=CC=NN2NC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.